molecular formula C₁₃H₁₄O₅S B1145035 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone CAS No. 189955-89-3

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone

Número de catálogo: B1145035
Número CAS: 189955-89-3
Peso molecular: 282.31
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (CAS 189955-89-3) is a high-purity pharmaceutical intermediate and research chemical belonging to the 2(5H)-furanone class, a versatile pharmacophore present in numerous biologically active natural products and synthetic compounds . This compound, with the molecular formula C13H14O5S and a molecular weight of 282.31 g/mol, is of significant interest in medicinal chemistry and pharmacology research . Its primary research value lies in its potential as a key intermediate in the development of anti-inflammatory agents, particularly due to its structural features related to cyclooxygenase-2 (COX-2) inhibition . The mechanism of action for this furanone derivative involves interaction with specific molecular targets and pathways; it is known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Beyond its anti-inflammatory applications, this furanone exhibits a promising spectrum of biological activities valuable for research. Studies indicate it possesses significant antimicrobial properties, showing activity against fungal strains such as Aspergillus flavus and Penicillium expansum . It has also been evaluated for its antioxidant properties, demonstrating an ability to effectively scavenge free radicals in vitro, which indicates potential as a therapeutic agent in oxidative stress-related conditions . The compound's structure features a 2(5H)-furanone scaffold that is highly amenable to chemical modification, making it a versatile building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Researchers can leverage its reactivity for further functionalization to develop new chemical entities with optimized pharmacological profiles. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this material with appropriate safety precautions and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

3-hydroxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-13(2)10(11(14)12(15)18-13)8-4-6-9(7-5-8)19(3,16)17/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPWTSYHKQQKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Oxidative Cyclization of Furan Derivatives

The 2(5H)-furanone scaffold is frequently constructed via oxidative cyclization of substituted furans or γ-keto acids. For example, 3,4-dichlorofuran undergoes nitric acid-mediated oxidation to yield 3,4-dichloromaleic anhydride, a precursor to halogenated furanones. Similarly, furfural oxidation with manganese dioxide (MnO₂) in hydrochloric acid (HCl) generates 4-chloro-5-hydroxy-2(5H)-furanone intermediates. Applied to the target compound, this method could involve:

  • Starting with a 5,5-dimethyl-substituted furan derivative.

  • Oxidizing the furan ring with HNO₃ or MnO₂/HCl to form the lactone structure.

  • Introducing the 4-(methylsulfonyl)phenyl group via electrophilic aromatic substitution.

Reaction conditions critically influence yield and selectivity. For instance, MnO₂/HCl systems achieve 59–67% efficiency in analogous syntheses, but over-oxidation must be mitigated by controlling temperature (<80°C) and reaction time (<4 hours).

Lactonization of γ-Keto Acids

γ-Keto acids cyclize under acidic conditions to form 2(5H)-furanones. A hypothetical route for the target molecule could involve:

  • Synthesizing 4-(methylsulfonyl)phenyl-γ-keto acid through Friedel-Crafts acylation of methylsulfonylbenzene.

  • Cyclizing the keto acid with H₂SO₄ or p-toluenesulfonic acid (PTSA) to form the furanone core.

  • Installing the 5,5-dimethyl groups via alkylation before or after cyclization.

This method mirrors the synthesis of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) , where 4-hydroxy-L-isoleucine undergoes lactonization and oxidative deamination. Adjusting the pH to 5 optimizes the balance between lactone stability and side reactions.

Functionalization of the Furanone Core

Sulfonylation at the C4 Position

The methylsulfonylphenyl group at C4 is introduced via radical or electrophilic sulfonylation. Sodium benzenesulfinates react with halogenated furanones under phase-transfer catalysis (PTC) conditions (1,2-dichloroethane/water, 5:1). For the target compound:

  • Begin with 5,5-dimethyl-3-hydroxy-4-chloro-2(5H)-furanone .

  • Substitute the chlorine atom at C4 with a methylsulfonyl group using sodium methanesulfinate and tetrabutylammonium bromide (TBAB) as a catalyst.

  • Purify via recrystallization from ethanol/water.

This method achieves up to 91% yield in analogous systems. Competing reactions, such as hydrolysis of the sulfonyl chloride intermediate, are minimized by maintaining anhydrous conditions.

Direct Coupling of Pre-Functionalized Aromatic Rings

An alternative approach couples a pre-synthesized 4-(methylsulfonyl)phenyl moiety to the furanone core. For example:

  • Synthesize 4-(methylsulfonyl)phenylboronic acid via Miyaura borylation of methylsulfonylbenzene.

  • Perform a Suzuki-Miyaura coupling with a brominated furanone derivative (e.g., 5,5-dimethyl-3-hydroxy-4-bromo-2(5H)-furanone).

  • Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water biphasic system.

This method offers regioselectivity but requires stringent control of palladium catalyst loading (1–2 mol%) to prevent over-coupling.

Optimization of Hydroxyl and Dimethyl Groups

Hydroxylation at C3

The C3 hydroxyl group is introduced via:

  • Epoxidation-Opening : Treating a 3,4-epoxyfuranone with aqueous acid.

  • Direct Oxidation : Using oxone or m-CPBA to oxidize a C3 methyl group to a hydroxyl.

In sotolone synthesis, hydroxylation occurs spontaneously during lactonization of 4-hydroxy-L-isoleucine. For the target compound, analogous conditions (pH 5, 100°C) may facilitate similar transformations.

Installation of 5,5-Dimethyl Groups

The geminal dimethyl groups at C5 are incorporated via:

  • Alkylation of a Diketone : Reacting acetylacetone with methyl iodide in the presence of NaH.

  • Ring-Expansion : Using a Robinson annulation strategy with a branched dienophile.

For example, dimethylmalonyl chloride can react with a γ-keto acid precursor to install the dimethyl groups prior to cyclization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).

  • HPLC : C18 columns and acetonitrile/water mobile phases for enantiomeric resolution.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.22 (s, 6H, 5,5-dimethyl), δ 3.08 (s, 3H, SO₂CH₃), and δ 5.41 (s, 1H, C3-OH).

  • IR : Strong absorptions at 1775 cm⁻¹ (C=O lactone) and 1150 cm⁻¹ (S=O) .

Análisis De Reacciones Químicas

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Sulfonyl/Cyclooxygenase (COX) Inhibition Activity

Table 1: Key Compounds and Their Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (DFH) C₁₃H₁₄O₅S 282.31 Hydroxyl, dimethyl, 4-methylsulfonylphenyl CYP3A probe metabolite; potential COX modulation
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (DFU) C₁₉H₁₇FO₄S 360.40 Fluorophenyl, dimethyl, 4-methylsulfonylphenyl Selective COX-1 inhibitor; vascular disease therapy
Firocoxib (TYO036) C₁₇H₂₀O₅S 336.40 Cyclopropylmethoxy, dimethyl, 4-methylsulfonylphenyl COX-2 selective inhibitor; veterinary anti-inflammatory
L-745,337 C₁₆H₁₃F₂NO₂S 321.34 Methanesulfonamido, difluorothiophenyl Potent COX-2 inhibitor (IC₅₀: 23 nM); anti-inflammatory
Key Observations :
  • Substituent Impact :

    • The fluorophenyl group in DFU enhances COX-1 selectivity and metabolic stability compared to DFH .
    • Cyclopropylmethoxy in Firocoxib improves COX-2 specificity, reducing gastrointestinal toxicity .
    • The hydroxyl group in DFH facilitates its role as a fluorescent metabolite for CYP3A assays .
  • COX Inhibition :

    • DFU (COX-1 IC₅₀ >10 µM vs. COX-2 IC₅₀ ~23 nM) shows a narrower selectivity profile than Firocoxib (COX-2 selective) .
    • DFH’s COX activity remains underexplored but is hypothesized due to structural parallels .

Furanone Derivatives with Antimicrobial and Antifibrotic Activity

Key Observations :
  • Natural vs. Synthetic Derivatives: Natural furanones (e.g., Alismanoid A) exhibit anti-fibrotic activity via undefined mechanisms, while synthetic brominated derivatives show divergent effects on bacterial biofilms .
Table 3: Metabolic Pathways and Toxicity Data
Compound Metabolic Pathway Toxicity/Safety Notes References
DFH Derived from DFB via CYP3A oxidation No reported gastrointestinal toxicity in preclinical models
DFU Not fully characterized Potential vascular targeting; limited safety data
L-745,337 Hepatic glucuronidation No gastric lesions in rats up to 30 mg/kg
Firocoxib CYP450-mediated oxidation Safe for chronic use in animals; low ulcerogenic risk
Key Observations :
  • DFH ’s lack of gastrointestinal toxicity contrasts with traditional NSAIDs (e.g., indomethacin), likely due to its selective CYP3A interaction .
  • Brominated furanones (e.g., 3,4-dibromo derivatives) require stringent handling due to acute toxicity risks .

Actividad Biológica

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, with the CAS number 189955-89-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄O₅S
  • Molecular Weight : 282.31 g/mol
PropertyValue
CAS Number189955-89-3
Molecular FormulaC₁₃H₁₄O₅S
Molecular Weight282.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Jayashree et al. (2022) demonstrated that various derivatives of furanones, including this compound, showed promising antifungal activity against strains such as Aspergillus flavus and Penicillium expansum at concentrations of 0.25 mg/ml and 0.5 mg/ml .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has been implicated in anti-inflammatory activities. Research suggests that it may modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in cellular models . This could position the compound as a candidate for treating chronic inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in inflammation and microbial resistance.

Case Studies

  • Antifungal Activity : A study conducted on the efficacy of various furanones against fungal pathogens revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
  • Oxidative Stress : In a controlled laboratory setting, the compound was tested for its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. Results indicated a significant decrease in oxidative damage when treated with the compound .

Q & A

Q. What analytical techniques are recommended for structural identification and purity assessment of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry. The compound’s SMILES notation (CC1(C)OC(=O)C(=C1c2ccc(cc2)S(=O)(=O)C)O) and IUPAC name provide a basis for spectral interpretation .
  • High-Performance Liquid Chromatography (HPLC): Employ ≥98% purity thresholds (HPLC) with reverse-phase columns to assess impurities, as validated in product specifications .
  • Mass Spectrometry (MS): Compare experimental molecular weight (282.31 g/mol) and accurate mass (282.0562) with theoretical values for validation .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Methodological Answer:

  • Intermediate Stability: The methylsulfonylphenyl group may require protection during synthesis to prevent side reactions. A documented route involves intermolecular condensation of acetoxy derivatives, as seen in structurally similar furanones .
  • Purification: Use recrystallization in ethyl acetate/methanol (15:1 ratio) for optimal yield, as demonstrated in analogous furanone syntheses .
  • Stereochemical Control: Computational modeling (e.g., DFT calculations) can predict reactive sites and guide regioselective modifications .

Q. How do solubility characteristics impact formulation for biological studies?

Methodological Answer:

  • Solubility Enhancement: Complexation with β-cyclodextrins improves dissolution rates, as shown for structurally related sulfonylphenyl furanones. Kneading or physical mixing with cyclodextrins increases bioavailability .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for in vitro assays, but validate biocompatibility at concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s reactivity for targeted biological applications?

Methodological Answer:

  • Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to predict electron transfer capacity. Studies on 2(5-phenyl)-furanone derivatives show enhanced antioxidativity when phenyl groups lower the energy gap .
  • Docking Simulations: Model interactions with bacterial enzymes (e.g., Pseudomonas aeruginosa biofilm regulators) to design derivatives with improved binding affinity, as validated for halogenated furanones .
  • QSPR Models: Correlate LogP values (experimental: ~2.8) with membrane permeability to prioritize derivatives for antibacterial testing .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple bacterial strains (e.g., E. coli vs. S. aureus) using standardized MIC protocols. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives show strain-specific efficacy .
  • Metabolite Profiling: Use LC-MS to identify degradation products in biological matrices. Hydroxyl groups may oxidize to ketones, altering activity .
  • In Silico Toxicity Screening: Tools like ProTox-II can flag off-target effects (e.g., hepatotoxicity) that may explain inconsistent in vivo results .

Q. What methodologies are recommended for in vivo pharmacological evaluation?

Methodological Answer:

  • Animal Models: Use formalin-induced edema in rats to assess anti-inflammatory activity. Dosing at 5–10 mg/kg (oral) with glucosaminylmuramyldipeptide enhances mnestic activity, as demonstrated in recent studies .
  • Bioavailability Studies: Track plasma concentrations via LC-MS/MS. Cyclodextrin complexes improve Cmax_\text{max} by 2–3 fold in preclinical models .
  • Histopathological Analysis: Evaluate organ toxicity post-treatment, focusing on renal and hepatic tissues due to sulfonyl group metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.